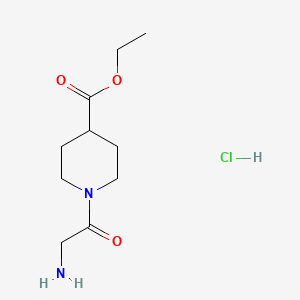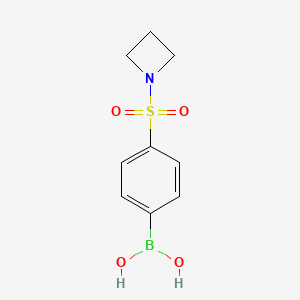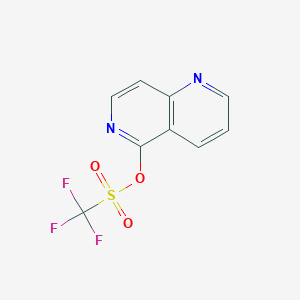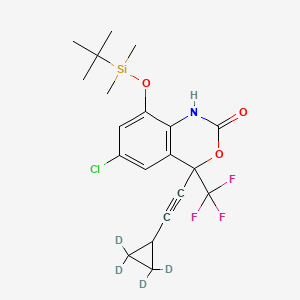![molecular formula C13H13N3O4 B1520729 5-甲基-5-[3-(2-氧代-1,3-噁唑烷-3-基)苯基]咪唑烷-2,4-二酮 CAS No. 1240526-54-8](/img/structure/B1520729.png)
5-甲基-5-[3-(2-氧代-1,3-噁唑烷-3-基)苯基]咪唑烷-2,4-二酮
描述
“5-Methyl-5-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidine-2,4-dione” is a chemical compound with the CAS Number: 1240526-54-8 . It has a molecular weight of 275.26 and its molecular formula is C13H13N3O4 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13N3O4/c1-13(10(17)14-11(18)15-13)8-3-2-4-9(7-8)16-5-6-20-12(16)19/h2-4,7H,5-6H2,1H3,(H2,14,15,17,18) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 275.26 . It is typically stored at room temperature and is available in powder form . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the sources.科学研究应用
5-甲基-5-[3-(2-氧代-1,3-噁唑烷-3-基)苯基]咪唑烷-2,4-二酮的综合分析
抗血栓应用: 该化合物已被确定具有潜在的抗血栓特性。 它可能抑制特定丝氨酸蛋白酶,如因子 Xa (FXa),FXa 在凝血级联反应中起着至关重要的作用,而不会影响其他相关的丝氨酸蛋白酶 .
抑制的选择性和效力: 对 FXa 比其他丝氨酸蛋白酶具有高度选择性,表明该化合物可以开发成一种高度靶向的抗凝血药物,具有最小的副作用 .
药代动力学特征: 该化合物在初步研究中已证明具有良好的药代动力学特征,表明其有可能开发成口服药物 .
生物活性: 虽然没有广泛记录这种特定化合物的直接应用,但具有相似结构的相关化合物已显示出多种生物活性,包括抗病毒、抗菌、抗炎和抗癌特性 .
癌症研究中的潜力: 具有相似结构特征的化合物已被研究其在与癌症相关的细胞过程中的作用,使其成为癌症研究的合适靶标 .
抗菌潜力: 类似的化合物已被合成并评估其对各种细菌菌株的抗菌潜力,表明其在对抗细菌感染方面可能有所应用 .
新型抗血栓剂的发现 合成1-((5-氧代-4,5-二氢-1,3,4-噁二唑-2-基)甲基)-1 吲哚衍生物的生物学潜力简述 揭示作用机制的结构 含咪唑化合物的合成及治疗潜力 新型抗血栓剂 5-氯-N-((5S)-2-氧代
安全和危害
作用机制
Target of Action
The primary target of the compound 5-Methyl-5-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidine-2,4-dione is the blood coagulation factor Xa . Factor Xa plays a central role in the blood coagulation cascade .
Mode of Action
5-Methyl-5-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidine-2,4-dione acts as an inhibitor of Factor Xa . It interacts with Factor Xa, inhibiting its activity and resulting in a decrease in thrombin formation . This interaction disrupts the conversion of prothrombin to thrombin, a key step in the blood coagulation process .
Biochemical Pathways
The inhibition of Factor Xa by 5-Methyl-5-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidine-2,4-dione affects the coagulation cascade, a series of biochemical pathways involved in blood clotting . The downstream effects include a reduction in the conversion of fibrinogen to fibrin, decreased activation of platelets, and reduced feedback activation of other coagulation factors .
Result of Action
The molecular and cellular effects of the action of 5-Methyl-5-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidine-2,4-dione include a decrease in thrombin formation, leading to reduced blood clotting . This can be beneficial in the prophylaxis and treatment of thromboembolic diseases .
生化分析
Biochemical Properties
5-Methyl-5-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidine-2,4-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with serine proteases such as thrombin, trypsin, and plasmin . These interactions are typically characterized by inhibition or activation of the enzymes, which can significantly impact biochemical pathways.
Cellular Effects
The effects of 5-Methyl-5-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidine-2,4-dione on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in metabolic pathways . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes.
Molecular Mechanism
At the molecular level, 5-Methyl-5-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidine-2,4-dione exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and metabolic flux. The compound’s binding to serine proteases, for instance, results in the inhibition of these enzymes, thereby affecting various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-5-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidine-2,4-dione change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 5-Methyl-5-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidine-2,4-dione vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
5-Methyl-5-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidine-2,4-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, it has been shown to affect the activity of enzymes involved in the synthesis and degradation of certain metabolites . These interactions can lead to changes in metabolic flux and alterations in metabolite levels.
Transport and Distribution
The transport and distribution of 5-Methyl-5-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidine-2,4-dione within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its efficacy and potential side effects.
Subcellular Localization
5-Methyl-5-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidine-2,4-dione is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular organelles . This localization is crucial for its interaction with specific biomolecules and its overall biochemical effects.
属性
IUPAC Name |
5-methyl-5-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-13(10(17)14-11(18)15-13)8-3-2-4-9(7-8)16-5-6-20-12(16)19/h2-4,7H,5-6H2,1H3,(H2,14,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNRGJYGDBFEKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC(=CC=C2)N3CCOC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601165312 | |
| Record name | 5-Methyl-5-[3-(2-oxo-3-oxazolidinyl)phenyl]-2,4-imidazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601165312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1240526-54-8 | |
| Record name | 5-Methyl-5-[3-(2-oxo-3-oxazolidinyl)phenyl]-2,4-imidazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240526-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-5-[3-(2-oxo-3-oxazolidinyl)phenyl]-2,4-imidazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601165312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




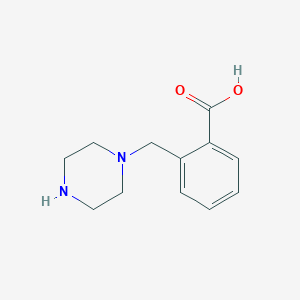

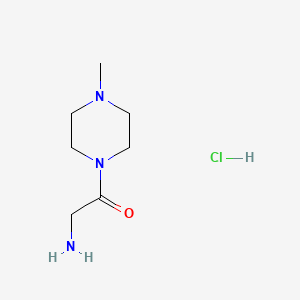

![2-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)ethanol](/img/structure/B1520657.png)



![1-[2-Amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B1520664.png)
